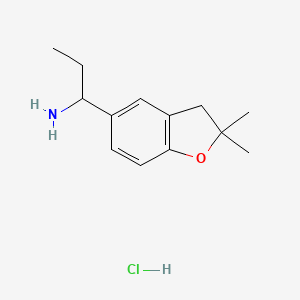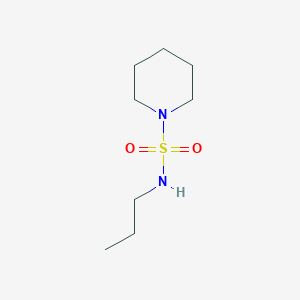
N-丙基哌啶-1-磺酰胺
描述
N-propylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C8H18N2O2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-propylpiperidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propylpiperidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
N-丙基哌啶-1-磺酰胺应用的全面分析
N-丙基哌啶-1-磺酰胺是一种在多个科学领域具有潜在应用的化合物。以下是其在六个不同研究领域独特应用的详细分析。
药理学应用:N-丙基哌啶-1-磺酰胺在药理学领域显示出前景,特别是在新治疗剂的开发方面。 其结构包含哌啶环,在许多药物中常见,表明其在药物设计和合成方面的潜力 。可以研究该化合物对哌啶衍生物已知有益的疾病的治疗效果。
聚合物合成:在聚合物化学中,N-丙基哌啶-1-磺酰胺可以作为新型聚合物的前体。 磺酰胺,与磺酰胺基团相似,已被用于合成聚(氧硫氮)聚合物和亚硫酰磷腈单体和聚合物,这表明 N-丙基哌啶-1-磺酰胺也可以在创建新的聚合物材料中发挥作用 。
药物化学:该化合物在药物化学中的相关性与其在合成亚砜亚胺和磺酰胺的潜在作用有关,亚砜亚胺和磺酰胺在开发具有药理活性的药物候选者中很重要 。可以进一步探索其在设计具有特定药理活性的化合物中的应用。
有机合成:N-丙基哌啶-1-磺酰胺可以在有机合成中用作中间体或试剂。 其结构特征使其适合用于不对称合成,其中它可能充当手性模板或作为烷基转移试剂作用于酸、醇和酚 。
工业用途:虽然N-丙基哌啶-1-磺酰胺的具体工业用途尚未得到充分证明,但相关的磺酰胺化合物已在各个行业中得到应用。 可以探索其在利用其化学性质的工艺中的应用,例如在染料、颜料或其他化学中间体的生产中 。
生物化学研究:在生物化学中,该化合物可能引起人们的兴趣,因为磺酰胺在生物系统中很重要。 研究可以集中在它与酶或蛋白质的相互作用上,这可能导致对其作用机制或其在生化途径中的作用的见解 。
作用机制
Target of Action
Sulfonamides are known to target a crucial enzyme in bacteria called dihydropteroate synthetase, which is involved in the synthesis of folic acid .
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase. They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of sulfonamides vary. Generally, they are well absorbed orally and widely distributed in the body. They are partially metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the synthesis of nucleic acids and proteins, which inhibits the growth and multiplication of bacteria .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For instance, the presence of organic matter can affect the activity of sulfonamides. Moreover, the pH of the environment can influence the ionization state of sulfonamides, which can affect their absorption and distribution .
生化分析
Biochemical Properties
N-propylpiperidine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, inhibiting their activity and thereby affecting protein degradation pathways. Additionally, N-propylpiperidine-1-sulfonamide can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of N-propylpiperidine-1-sulfonamide on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, N-propylpiperidine-1-sulfonamide can affect neurotransmitter release and synaptic plasticity, leading to changes in neuronal communication and function. In cancer cells, it may alter the expression of oncogenes and tumor suppressor genes, impacting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, N-propylpiperidine-1-sulfonamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, N-propylpiperidine-1-sulfonamide has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of N-propylpiperidine-1-sulfonamide can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure. In vitro studies have demonstrated that prolonged exposure to N-propylpiperidine-1-sulfonamide can lead to changes in cell morphology, proliferation rates, and metabolic activity .
Dosage Effects in Animal Models
The effects of N-propylpiperidine-1-sulfonamide in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating neurotransmitter levels. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic outcomes without causing significant toxicity .
Metabolic Pathways
N-propylpiperidine-1-sulfonamide is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and utilization. Additionally, N-propylpiperidine-1-sulfonamide may interact with cofactors, such as NADH and ATP, modulating their availability and function .
Transport and Distribution
Within cells and tissues, N-propylpiperidine-1-sulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity. Studies have shown that N-propylpiperidine-1-sulfonamide can accumulate in certain tissues, such as the liver and brain, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of N-propylpiperidine-1-sulfonamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N-propylpiperidine-1-sulfonamide may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin remodeling .
属性
IUPAC Name |
N-propylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJBARFRSQUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)
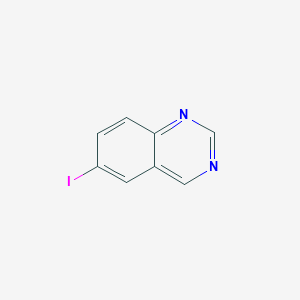

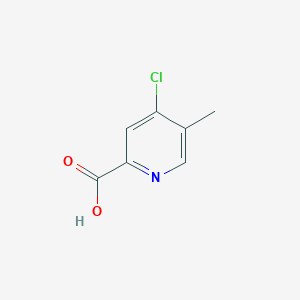
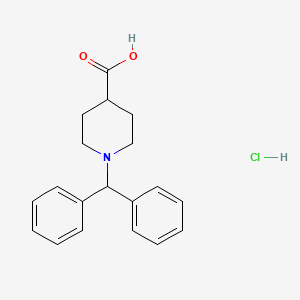
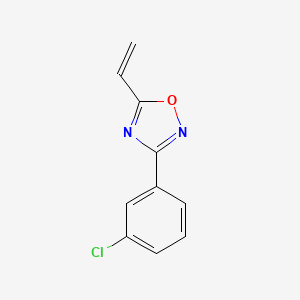
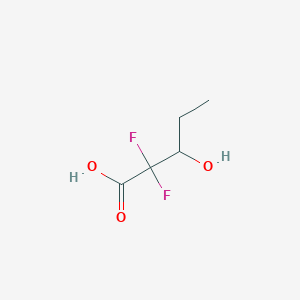
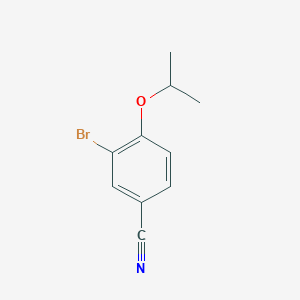
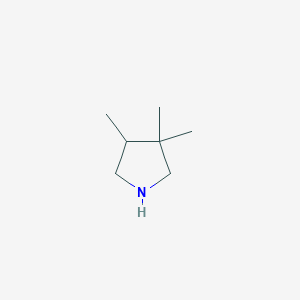
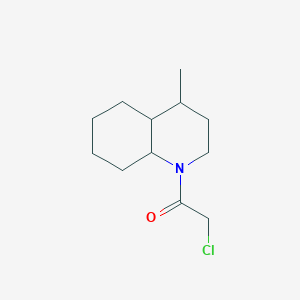
![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)

